molecular formula C12H12O2 B072823 6,7,8,9-Tetrahydro-dibenzofuran-2-ol CAS No. 1133-79-5

6,7,8,9-Tetrahydro-dibenzofuran-2-ol

Cat. No. B072823
CAS RN: 1133-79-5
M. Wt: 188.22 g/mol
InChI Key: DLFLWVYSSLYVBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzofuran derivatives, including compounds closely related to "6,7,8,9-Tetrahydro-dibenzofuran-2-ol," often involves strategic chemical reactions like [3,3]-sigmatropic rearrangement. One approach described the preparation of tetrahydrodibenzofuran systems by acid-catalyzed rearrangement of O-aryloximes, which could be modified to incorporate fluorine substituents at the 6-, 7-, and 9-positions, highlighting the versatility in synthesizing variously substituted derivatives (Guzzo et al., 2003).

Molecular Structure Analysis

The molecular structure of dibenzofuran derivatives has been extensively studied, with X-ray crystallography providing detailed insights. For instance, the molecular structure of a closely related compound, 7alpha, 8beta-dihydroxy-9beta, 10beta-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, was determined, revealing diequatorial hydroxyl substituents and a C8 half-chair conformation. This illustrates the complexity and specific geometric configurations possible within the dibenzofuran family (Neldle et al., 1980).

Chemical Reactions and Properties

Dibenzofuran derivatives undergo various chemical reactions, showcasing a range of chemical properties. For example, the bromination of cation radicals derived from tetrahydrobenzo[1,2-b;4,5-b']difuran demonstrates the reactivity of such compounds towards electrophilic halogenation, further indicating the potential for diverse chemical modifications and the generation of new derivatives with unique properties (Dean & Oyman, 1988).

Physical Properties Analysis

The physical properties of dibenzofuran derivatives, such as fluorescence, are significant for applications in materials science. Certain substituted tetraarylbenzo[1,2-b:5,4-b']difurans exhibit high fluorescence quantum yields and significant solvatochromic shifts in their fluorescence spectra, making them potential candidates for fluorescent probes (Abdul-Aziz et al., 1995).

Chemical Properties Analysis

The chemical properties of "6,7,8,9-Tetrahydro-dibenzofuran-2-ol" and related compounds include their reactivity towards functionalization and bond formation. For instance, the synthesis of fused dibenzofuran derivatives via palladium-catalyzed domino C-C bond formation and iron-catalyzed cycloisomerization/aromatization showcases the compound's ability to undergo complex transformations, enabling the creation of highly functionalized derivatives (Paul et al., 2016).

Scientific Research Applications

  • Synthesis and Functionalization of Derivatives:

    • Guzzo et al. (2003) described the preparation of 8-amido-2-dimethylamino-1,2,3,4-tetrahydro-2-dibenzofurans and several fluorinated derivatives through a [3,3]-sigmatropic rearrangement of O-aryloximes (Guzzo et al., 2003).
    • Wern et al. (2018) discussed rapid syntheses of bi- and tri-functionalized dibenzofurans, highlighting their applications in developing bioactive substances or functional materials (Wern et al., 2018).
  • Biological Activities and Pharmacological Potential:

    • Surineni et al. (2018) explored dibenzofuran, dibenzothiophene, and N-methyl carbazole tethered 2-aminothiazoles as potent inhibitors of Mycobacterium tuberculosis (Surineni et al., 2018).
    • Shou et al. (2012) isolated biologically active dibenzofurans from Pilidiostigma glabrum, an endemic Australian Myrtaceae, and evaluated their anti-inflammatory and antibacterial properties, suggesting potential applications in wound healing (Shou et al., 2012).
  • Electrochemical and Physical Properties:

    • Eberson et al. (1996) studied the EPR spectra and redox properties of radical cations of dibenzofuran and methylated dibenzofurans, contributing to the understanding of the chemistry of dibenzofuran radical cations (Eberson et al., 1996).
    • Wang and Gabbaï (2005) reported on the synthesis, structure, and cyclic voltammetry of 4,6-bis(dimesitylboryl)dibenzofuran, providing insights into the electronic coupling of boron centers in such compounds (Wang & Gabbaï, 2005).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 6,7,8,9-Tetrahydro-dibenzofuran-2-ol .

properties

IUPAC Name

6,7,8,9-tetrahydrodibenzofuran-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFLWVYSSLYVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150356
Record name 2-Dibenzofuranol, 6,7,8,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-dibenzofuran-2-ol

CAS RN

1133-79-5
Record name 6,7,8,9-Tetrahydro-2-dibenzofuranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dibenzofuranol, 6,7,8,9-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Dibenzofuranol, 6,7,8,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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